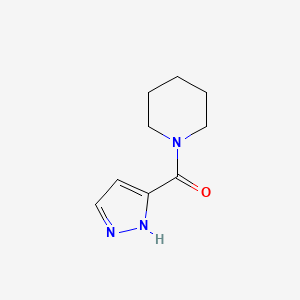

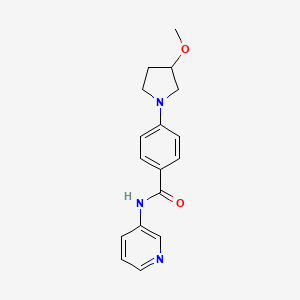

1-(1H-Pyrazol-3-ylcarbonyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(1H-Pyrazol-3-ylcarbonyl)piperidine” is a chemical compound with the molecular formula C9H13N3O . It has immense scientific potential and finds applicability in diverse research areas.

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidines has been widespread and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A cross-coupling approach to enantioenriched 3-piperidines from pyridine- and sp2-hybridized boronic acids has been reported .

Molecular Structure Analysis

The molecular structure of “1-(1H-Pyrazol-3-ylcarbonyl)piperidine” comprises a six-membered heterocyclic moiety with one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1H-Pyrazol-3-ylcarbonyl)piperidine” include a molecular weight of 179.22 g/mol .

科学的研究の応用

Synthesis and Characterization

Research on derivatives of "1-(1H-Pyrazol-3-ylcarbonyl)piperidine" often involves their synthesis and structural characterization. For example, a study focused on the synthesis of fused pyran motifs incorporating 5-imidazopyrazole under microwave irradiation, showcasing the compound's role as a precursor in creating structurally complex molecules with potential antibacterial, antituberculosis, and antimalarial activities (Kalaria, Satasia, & Raval, 2014).

Biological Screening

Derivatives of this compound have been explored for various biological activities. Research includes the investigation of novel 5-imidazopyrazole fused pyran motifs for in vitro antibacterial, antituberculosis, and antimalarial activities. This highlights the compound's utility in developing new therapeutic agents (Kalaria, Satasia, & Raval, 2014).

Antiviral and Antitumor Activities

Studies have also been conducted on α, β-unsaturated ketones and their corresponding fused pyridines as antiviral and cytotoxic agents, indicating the potential of "1-(1H-Pyrazol-3-ylcarbonyl)piperidine" derivatives in cancer and virus research. Some compounds have shown activity against herpes simplex virus-1 (HSV-1), human immunodeficiency virus-1 (HIV-1), and a broad spectrum of antitumor activity (El-Subbagh et al., 2000).

Chemical Interactions and Structural Analysis

Research on the molecular interaction of certain antagonists derived from "1-(1H-Pyrazol-3-ylcarbonyl)piperidine" with CB1 cannabinoid receptors demonstrates the compound's relevance in understanding receptor binding and activity modulation, offering insights into drug design and receptor function (Shim et al., 2002).

Material Science and Crystallography

The compound and its derivatives have applications in material science, demonstrated by studies on crystal structures and non-covalent interactions, which are critical for understanding molecular assembly and designing materials with specific properties (Shahani et al., 2009).

作用機序

Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs . Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals .

Safety and Hazards

特性

IUPAC Name |

piperidin-1-yl(1H-pyrazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-9(8-4-5-10-11-8)12-6-2-1-3-7-12/h4-5H,1-3,6-7H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLMAULSQJHANM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{1-[(4-Methylphenyl)sulfonyl]heptyl}-1,3-oxazolan-2-one](/img/structure/B2838977.png)

![4-methyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2838978.png)

![4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2838983.png)

![Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate](/img/structure/B2838992.png)

![2-[(2-Methyltetrazol-5-yl)methyl-(1-phenylethyl)amino]ethanesulfonyl fluoride](/img/structure/B2838997.png)